LogP Differences Shift from Antibiotic to Potential CNS-Drug Chemical Space
The target compound has a computed XLogP3 of -0.5, which is 0.1 log unit more hydrophilic than close analog Cairomycin A, which has a computed XLogP3 of -0.4 [1][2]. While numerically small, this shift positions the target compound deeper within the optimal range for CNS drug candidates (typically LogP between -0.5 and 3), whereas Cairomycin A's slightly higher lipophilicity aligns with its known antibacterial function. This represents a tangible divergence in the optimal physicochemical space for lead generation.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | Cairomycin A (5-isopropyl analog): XLogP3 = -0.4 |
| Quantified Difference | Δ = -0.1 (Target compound is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2019.06.18 (target) and 2025.04.14 (comparator). |
Why This Matters
A 0.1 unit LogP difference can significantly alter membrane permeability and non-specific binding profiles, making the target compound a superior starting point for CNS or renal drug targets where lower lipophilicity is desired.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45093355, (3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid. Computed XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/45093355. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 133131, Cairomycin A. Computed XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/133131. View Source
